molecular formula C9H10ClFO B8029320 1-Chloro-2-fluoro-3-propoxybenzene

1-Chloro-2-fluoro-3-propoxybenzene

Cat. No.: B8029320
M. Wt: 188.62 g/mol
InChI Key: MNOSCERLMAHLRO-UHFFFAOYSA-N
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Description

1-Chloro-2-fluoro-3-propoxybenzene is an organic compound with the molecular formula C9H10ClFO. It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, and propoxy groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-fluoro-3-propoxybenzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 1-chloro-2-fluoro-3-nitrobenzene with propanol in the presence of a base. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactorsThe reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-fluoro-3-propoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form hydroxy derivatives.

    Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Chloro-2-fluoro-3-propoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloro-2-fluoro-3-propoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The presence of electronegative chlorine and fluorine atoms influences its reactivity and binding affinity. The propoxy group can enhance its solubility and facilitate its transport across biological membranes .

Comparison with Similar Compounds

  • 1-Chloro-2-fluoro-4-propoxybenzene
  • 1-Chloro-3-fluoro-2-propoxybenzene
  • 1-Bromo-2-fluoro-3-propoxybenzene

Uniqueness: 1-Chloro-2-fluoro-3-propoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of chlorine, fluorine, and propoxy groups makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-chloro-2-fluoro-3-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFO/c1-2-6-12-8-5-3-4-7(10)9(8)11/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOSCERLMAHLRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C(=CC=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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